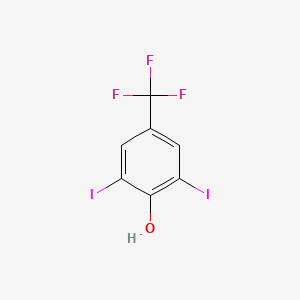

2,6-Diiodo-4-(trifluoromethyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of fluorinated phenols can be achieved through different methods. One approach involves the aromatization of cyclohexanones to produce 2,6-bis(trifluoroacetyl)phenols with various substituents at the 4-position, which is considered superior to traditional methods . Another method includes ortho-lithiation followed by reaction with electrophiles to yield 2-substituted 4-(trifluoromethyl)phenols, with the selectivity attributed to the directing effect of a protected hydroxy group . Additionally, a seven-stage synthesis route has been reported for the synthesis of 2,6-diformyl-4-trifluoromethylphenol, using a copper-mediated trifluoromethylation step .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For instance, the molecular geometry of a compound containing a 2,6-bis(trifluoromethyl)phenoxy group was analyzed using X-ray crystallography and compared with computational methods such as Hartree-Fock (HF) and density functional theory (DFT) . The structural peculiarities of synthesized phenols and their precursors were also discussed based on multinuclear NMR spectroscopy .

Chemical Reactions Analysis

Fluorinated phenols can undergo various chemical reactions. The compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was shown to react with sugar azide via a click reaction to form a triazole ring, demonstrating the potential for novel synthetic pathways and applications . The reactivity of 2,4,6-tris(trifluoromethyl)phenols with compounds of main group and transition elements has also been explored, leading to the formation of various phenoxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenols are influenced by their molecular structure. The synthesis of electroactive phenol-based polymers, such as 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, and their oxidative polymerization have been studied, with characterizations including thermal analysis, solubility tests, and electrical conductivity measurements . The crystal structure of 2,4,6-tri(α,α-dimethyl-benzyl) phenol was analyzed to determine the reactivity of the exocyclic C-C bonds, which can provide insights into the reactivity of similar compounds .

Scientific Research Applications

Hydrogen Bonding and Molecular Geometry

- 2,6-Bis(trifluoromethyl)phenol, closely related to 2,6-Diiodo-4-(trifluoromethyl)phenol, has been studied for its hydrogen bonding properties and the geometrical consequences of these interactions. Quantum chemical computations revealed characteristic changes in molecular geometry due to OH⋯F hydrogen bonding, such as the lengthening of the C–F bond involved in the interaction and the shortening of the C–O bond, indicating significant structural alterations in these compounds (Kovács & Hargittai, 1998).

Synthetic Applications

- Synthesis techniques for derivatives of 2,6-bis(trifluoroacetyl)phenols, including various 4-substituted versions, have been developed. These fluorinated building blocks are significant for chemical synthesis, demonstrating improved methods compared to traditional approaches (Sevenard et al., 2008).

Metallochromic Properties

- Phenothiazine-containing cruciforms synthesized with 2,5-diiodo-1,4-phenylene and various aromatic alkynes exhibit notable metallochromic properties. These compounds show dramatic shifts in emission when exposed to metal triflates like magnesium triflate or zinc triflate, suggesting potential applications in array-type sensory applications for metal cations (Hauck et al., 2007).

Electronic and Photonic Applications

- Heteroleptic iridium(iii) complexes with 2',6'-bis(trifluoromethyl)-2,4'-bipyridine show potential for electronic and photonic applications. These complexes, with variations in ancillary ligands, exhibit significant emission properties and high electron mobility, making them promising candidates for organic light-emitting diodes (OLEDs) (Jing et al., 2017).

Mechanism of Action

Mode of Action

It is known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

properties

IUPAC Name |

2,6-diiodo-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3I2O/c8-7(9,10)3-1-4(11)6(13)5(12)2-3/h1-2,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTYBCBURDKLTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3I2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diiodo-4-(trifluoromethyl)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2519225.png)

![7-(4-fluorophenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2519228.png)

![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2519232.png)

![3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2519240.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2519244.png)

![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2519247.png)